Nanofin

Description

Structure

3D Structure

Properties

IUPAC Name |

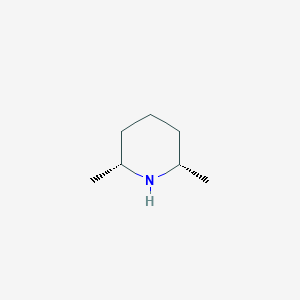

2,6-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKUVSVPIIUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5072-45-7 (hydrochloride) | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048527 | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.56 [mmHg] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-03-0, 766-17-6 | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nanofin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nanofin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANOFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The nanoFin Effect (nFE): A Technical Guide to a New Paradigm in Nanofluid Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nanoFin Effect (nFE) is a theoretical framework that elucidates the anomalous enhancements observed in the thermophysical properties of nanofluids. This effect posits that at the nano-scale, the interactions between nanoparticles and the surrounding fluid molecules create a distinct interfacial layer, termed the "compressed layer." This layer, with its unique properties, significantly alters the bulk characteristics of the nanofluid, leading to phenomena not predicted by conventional mixture theories. This technical guide provides an in-depth exploration of the nFE, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying mechanisms and workflows. The principles of the nFE are not only crucial for advancing thermal management technologies but also hold potential for applications in drug delivery and other biomedical fields where nanoscale interactions are paramount.

The Core Concept of the this compound Effect (nFE)

The central premise of the this compound Effect is the formation of a surface-adsorbed layer of solvent molecules around each nanoparticle. This "compressed layer" is a semi-crystalline phase with a higher density than the bulk fluid.[1][2][3] The formation of this layer gives rise to a set of interfacial phenomena that collectively define the nFE:

-

Interfacial Thermal Resistance (Kapitza Resistance): This resistance to heat flow at the nanoparticle-fluid interface arises from the mismatch in the vibrational modes (phonons) between the solid nanoparticle and the liquid.[2][4]

-

Thermal Capacitance: The compressed layer itself can store thermal energy, acting as a thermal capacitor at the nanoscale.

-

Thermal Diode Effect: The nFE can lead to a directional bias in heat transfer, an effect attributed to the concentration gradient of fluid molecules from the nanoparticle surface to the bulk fluid. This can also lead to the preferential trapping of ions in the compressed layer, which has implications for corrosion inhibition.

These interfacial phenomena, acting in concert, are responsible for the observed deviations in nanofluid properties from classical predictions. The overall density of the nanofluid, for instance, is a function of the mass concentrations and densities of the nanoparticles, the bulk solvent, and this newly formed compressed phase.

Quantitative Data on the this compound Effect

The following table summarizes the quantitative findings from experimental investigations into the this compound Effect. These studies highlight the significant impact of the nFE on the physical properties of nanofluids.

| Nanofluid System | Nanoparticle | Base Fluid | Nanoparticle Concentration (wt%) | Observed Effect | Quantitative Finding | Reference(s) |

| Oleo-nanofluid | Casein | Paraffin (B1166041) Oil | 1% | Density Enhancement | 13.79% increase in density compared to the base fluid. | |

| Oleo-nanofluid | Casein | Paraffin Oil | 1% | Deviation from Mixture Rule | 6.45% deviation from the density predicted by the conventional mixture rule. | |

| Saline Solution | Silica | 0.01M NaCl-water | 0.05% and 0.1% | Corrosion Inhibition | Electrochemical experiments showed sensitivity of corrosivity (B1173158) to the substrate material. | |

| Nanostructured Heater | Silicon Nanofins | Not specified | N/A | Critical Heat Flux (CHF) Enhancement | 120% enhancement in CHF compared to a plain surface. | |

| Nanostructured Heater | Carbon Nanotubes (CNTs) | Not specified | N/A | Critical Heat Flux (CHF) Enhancement | 60% enhancement in CHF compared to a plain surface. |

Experimental Protocols

Synthesis of Oleo-Nanofluids (Casein in Paraffin Oil)

Materials:

-

Casein nanoparticles (particle size < 100 nm)

-

Paraffin oil (Phase Change Material - PCM)

-

Surfactant (e.g., Sodium Dodecyl Benzene Sulfonate - SDBS, if required for stability)

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Ultrasonic bath or probe sonicator

-

High-precision analytical balance

-

Centrifuge (optional, for purification)

-

Filtration apparatus

Procedure:

-

Nanoparticle Dispersion Preparation:

-

Weigh the desired amount of casein nanoparticles using an analytical balance.

-

In a separate beaker, prepare the base fluid (paraffin oil).

-

If a surfactant is used, dissolve the appropriate amount in a small volume of a suitable solvent before adding it to the base fluid.

-

-

Mixing:

-

Gradually add the casein nanoparticles to the paraffin oil while continuously stirring with a magnetic stirrer.

-

Continue stirring for a prolonged period (e.g., 1-2 hours) to ensure a preliminary uniform mixture.

-

-

Sonication:

-

Transfer the mixture to an ultrasonic bath or use a probe sonicator.

-

Sonicate the suspension for an extended period (e.g., 2-4 hours). Sonication is crucial for breaking down agglomerates and achieving a stable dispersion. The duration and power of sonication should be optimized for the specific nanoparticle-fluid system.

-

-

Stability Assessment:

-

Allow the prepared nanofluid to stand for a significant period (e.g., 24-48 hours) and visually inspect for any signs of sedimentation or agglomeration.

-

For a more quantitative assessment, techniques like UV-Vis spectrophotometry or Dynamic Light Scattering (DLS) can be used to monitor the stability over time.

-

-

Characterization:

-

Once a stable nanofluid is obtained, proceed with the characterization of its thermophysical properties.

-

Measurement of Nanofluid Density using the Archimedean Principle

This method was employed in the studies that quantified the density enhancement due to the nFE.

Equipment:

-

High-precision analytical balance (with a hook for suspending samples)

-

A container of the base fluid (paraffin oil) with a known density at a specific temperature.

-

A solid object of known volume and density (e.g., a silicon sphere).

-

Thermometer.

Procedure:

-

Calibration:

-

Measure the temperature of the base fluid.

-

Weigh the solid object in the air.

-

Suspend the solid object in the base fluid and measure its apparent weight.

-

Calculate the density of the base fluid using the known volume and the difference in weight to verify the measurement setup.

-

-

Measurement:

-

Weigh a known volume of the prepared nanofluid.

-

Suspend the same solid object in the nanofluid and measure its apparent weight.

-

The density of the nanofluid can then be calculated using the following formula:

-

ρ_nanofluid = (W_air - W_nanofluid) / V_object

-

Where:

-

ρ_nanofluid is the density of the nanofluid.

-

W_air is the weight of the solid object in the air.

-

W_nanofluid is the apparent weight of the solid object in the nanofluid.

-

V_object is the volume of the solid object.

-

-

-

-

Data Analysis:

-

Compare the measured density of the nanofluid with the theoretical density calculated using the simple mixture rule:

-

ρ_mixture = φ * ρ_nanoparticle + (1 - φ) * ρ_basefluid

-

Where:

-

φ is the volume fraction of the nanoparticles.

-

ρ_nanoparticle is the density of the nanoparticles.

-

ρ_basefluid is the density of the base fluid.

-

-

-

The deviation from the mixture rule provides evidence for the this compound Effect.

-

Visualizing the this compound Effect and Experimental Workflows

Conceptual Diagram of the this compound Effect

The following diagram illustrates the key components and their interactions that constitute the this compound Effect.

Caption: Conceptual overview of the this compound Effect.

Experimental Workflow for Investigating the this compound Effect

This diagram outlines the typical workflow for the experimental investigation of the this compound Effect in nanofluids.

Caption: A typical experimental workflow.

Implications for Drug Development and Biomedical Applications

While the primary focus of nFE research has been on thermal management, the fundamental principles of nanoparticle-fluid interactions at the nanoscale have significant implications for biomedical applications, including drug delivery. The formation of a "compressed layer" around nanoparticles can influence:

-

Drug Loading and Release Kinetics: The nature of the compressed layer could affect the adsorption and desorption of drug molecules on the nanoparticle surface, thereby influencing drug loading efficiency and release profiles.

-

Biocompatibility and Toxicity: The altered interfacial properties due to the nFE could impact how nanoparticles interact with biological systems, including proteins and cell membranes, potentially affecting their biocompatibility and toxicity.

-

Targeting and Cellular Uptake: The surface characteristics of the nanoparticle-compressed layer complex may influence the binding of targeting ligands and the subsequent cellular uptake mechanisms.

Understanding and controlling the this compound Effect could, therefore, open new avenues for the rational design of more effective and safer nanomedicines.

Conclusion and Future Directions

The this compound Effect provides a crucial framework for understanding the anomalous behavior of nanofluids, moving beyond classical theories to account for the unique phenomena at the nanoparticle-fluid interface. The concept of a "compressed layer" and its associated interfacial effects has been experimentally validated through observations of significant density enhancements and altered thermal properties. While the quantitative data is still emerging, the existing evidence strongly supports the nFE as a key factor in determining nanofluid behavior.

Future research should focus on:

-

Systematic Quantitative Studies: A broader range of nanofluid systems should be investigated to develop a comprehensive database of nFE-related property enhancements.

-

Advanced Characterization: Direct experimental visualization and characterization of the compressed layer are needed to further validate the theoretical model.

-

Predictive Modeling: The development of robust computational models that incorporate the nFE will be essential for the predictive design of nanofluids with tailored properties.

-

Biomedical Applications: A concerted effort is required to explore and harness the this compound Effect for advancing drug delivery systems and other nanomedical technologies.

By continuing to unravel the complexities of the this compound Effect, the scientific community can unlock the full potential of nanofluids for a wide array of technological and biomedical applications.

References

synthesis of metallic and metal oxide nanofins

An In-depth Technical Guide to the Synthesis of Metallic and Metal Oxide Nanofins

Introduction

Nanofins, which are one-dimensional nanostructures with high aspect ratios, have garnered significant interest across various scientific and technological fields, including electronics, catalysis, sensing, and drug delivery. Their unique properties, such as a large surface-area-to-volume ratio, are directly linked to their morphology.[1][2] Precise control over the synthesis of these nanostructures is therefore critical to tailoring their characteristics for specific applications.[3] This guide provides an in-depth overview of the core synthesis techniques for producing metallic and metal oxide nanofins, focusing on hydrothermal synthesis, chemical vapor deposition, electrochemical deposition, and physical vapor deposition. It offers detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying workflows and logical relationships to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Synthesis of Metal Oxide Nanofins

Metal oxide nanomaterials are widely studied for their diverse applications in environmental remediation, therapy, and diagnostics.[1] The synthesis methods for these materials are broadly categorized into "top-down" approaches, where bulk materials are scaled down, and "bottom-up" approaches, where nanostructures are built from atomic or molecular precursors.[2]

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile and widely used "bottom-up" method for producing crystalline metal oxide nanostructures, particularly zinc oxide (ZnO), from aqueous solutions under high temperature and pressure. This technique offers excellent control over the size and morphology of the resulting nanostructures by manipulating various reaction parameters. The use of water as a solvent makes it an environmentally benign and cost-effective option.

Experimental Protocol: Synthesis of ZnO Nanofins

This protocol describes a common method for synthesizing ZnO nanofins on a substrate.

-

Precursor Solution Preparation: Prepare an equimolar aqueous solution of a zinc salt precursor, such as zinc nitrate (B79036) (Zn(NO₃)₂), and hexamethylenetetramine (HMTA). A typical concentration ranges from 0.1 to 0.5 mol/L.

-

Substrate Seeding (Optional but Recommended): To promote vertical growth, the substrate (e.g., silicon, ITO-coated glass) is often pre-coated with a seed layer of ZnO nanoparticles.

-

Hydrothermal Reaction: Place the substrate in the precursor solution within a sealed Teflon-lined stainless-steel autoclave. Heat the autoclave to a temperature between 150°C and 500°C and maintain it for a duration of 5 to 15 minutes. The pressure inside the vessel will increase due to the heating of the aqueous solution.

-

Cooling and Cleaning: After the reaction, allow the autoclave to cool to room temperature. Remove the substrate and rinse it thoroughly with deionized water and ethanol (B145695) to remove any residual salts or unreacted precursors.

-

Drying: Dry the substrate with the synthesized ZnO nanofins in an oven or under a stream of nitrogen.

Quantitative Data: Hydrothermal Synthesis of ZnO

The morphology of ZnO nanostructures is highly sensitive to the synthesis conditions. The table below summarizes the effects of key experimental parameters.

| Parameter | Value/Range | Effect on Nanofin Morphology | Reference(s) |

| pH of Solution | Increasing pH | Results in shorter nanorod length and smaller diameter. | |

| Precursor Conc. | 0.1 - 0.5 mol/L | Affects the density and dimensions of the nanostructures. | |

| Reaction Temp. | 300 - 500 °C | Higher temperatures can lead to more regular morphology and smaller particle sizes. | |

| Reaction Time | 5 - 15 min | Longer times can influence the length and crystallinity of the nanofins. | |

| Pressure | 22 - 30 MPa | Higher pressure can contribute to a more regular morphology. | |

| Capping Agents | Various | Can alter the growth rate of specific crystal planes, thus changing the final morphology. |

Workflow for Hydrothermal Synthesis

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. This technique is highly effective for creating uniform and conformal coatings and can be adapted to synthesize a variety of metal oxide nanofins, such as copper oxide (CuO).

Experimental Protocol: Synthesis of CuO Nanofins

-

System Setup: Place a copper foil substrate inside a quartz tube furnace. The system includes a gas delivery system with mass flow controllers and a vacuum pump.

-

Heating and Annealing: Heat the furnace to a high temperature (e.g., 1000°C) under a flow of a carrier gas like Argon (Ar) and a reducing gas like Hydrogen (H₂) to clean and anneal the copper surface.

-

Growth Phase: Introduce a carbon-containing precursor, such as ethanol vapor, into the reaction chamber. The precursor decomposes at the high temperature, and the resulting species react with the copper substrate to form CuO nanofins.

-

Cooling: After the growth period (typically 10-30 minutes), stop the flow of the precursor and cool the furnace down to room temperature under the continued flow of Ar and H₂ to prevent re-oxidation.

Quantitative Data: CVD Synthesis of Graphene on Copper (Analogous for this compound Growth)

While specific data for "nanofins" is sparse, the parameters for growing other nanostructures like graphene on copper are informative for controlling surface morphology.

| Parameter | Value/Range | Effect on Surface Morphology | Reference(s) |

| Precursor | Ethanol | Versatile carbon source alternative to methane. | |

| Growth Temp. | 900 - 1070 °C | Affects the quality and uniformity of the deposited layer. Lower temperatures can be used. | |

| Growth Time | 10 - 30 min | Determines the thickness and coverage of the film. | |

| Pressure | ~300 Pa (Low Pressure) | Influences the reaction kinetics and uniformity of the deposit. | |

| Carrier Gas Flow | Ar, H₂ | Maintains a controlled atmosphere and removes byproducts. |

Workflow for Chemical Vapor Deposition

Synthesis of Metallic Nanofins

The synthesis of metallic nanoparticles can be achieved through various physical and chemical methods. Techniques like electrochemical and physical vapor deposition allow for precise control over the resulting nanostructures.

Electrochemical Deposition

Electrochemical deposition is a technique that uses an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. This method offers excellent control over the size, morphology, and dispersion of nanoparticles by adjusting parameters like deposition potential, time, and ion concentration.

Experimental Protocol: Synthesis of Gold (Au) Nanofins

-

Electrode Preparation: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon, ITO), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). Polish the working electrode to ensure a clean, smooth surface.

-

Electrolyte Solution: Prepare an electrolyte solution containing a gold salt precursor, such as chloroauric acid (HAuCl₄), dissolved in an acidic medium like sulfuric acid (H₂SO₄). Precursor concentrations are often in the micromolar range (25-50 µM).

-

Deposition: Immerse the electrodes in the electrolyte. Apply a specific negative potential or cycle the potential using cyclic voltammetry to reduce the Au³⁺ ions onto the working electrode surface. The nucleation and growth of gold nanostructures occur during this step.

-

Cleaning and Drying: After deposition, remove the working electrode, rinse it with deionized water, and dry it carefully.

Quantitative Data: Electrochemical Deposition of Gold Nanoparticles

| Parameter | Value/Range | Effect on this compound/Nanoparticle Morphology | Reference(s) |

| Deposition Potential | -0.1 V to -0.5 V | More negative potentials generally lead to smaller particle sizes and higher particle counts. | |

| Deposition Time | 5 - 60 s | Shorter times result in smaller particle sizes. | |

| HAuCl₄ Conc. | 25 - 50 µM | Influences the size and density of the deposited nanoparticles. | |

| Supporting Electrolyte | 0.5 M H₂SO₄ | Provides conductivity and controls the electrochemical environment. | |

| Scan Cycles (CV) | Variable | Affects the size and amount of deposited material. |

Workflow for Electrochemical Deposition

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) describes a variety of vacuum deposition methods used to produce thin films and coatings. The process involves the transfer of material at the atomic level under vacuum, typically through processes like sputtering or thermal evaporation, onto a substrate.

Experimental Protocol: Synthesis of Silver (Ag) Nanofins

-

Chamber Preparation: Place the desired substrate into a high-vacuum deposition chamber.

-

Vacuum Pumping: Evacuate the chamber to a high vacuum to minimize contamination from residual gases.

-

Material Vaporization: Vaporize the source material (e.g., a solid silver target). This can be achieved by:

-

Sputtering: Bombarding the silver target with high-energy ions from a plasma (e.g., Argon).

-

Evaporation: Heating the silver source material until it evaporates (e.g., using an electron beam).

-

-

Deposition: The vaporized silver atoms travel through the vacuum and condense on the cooler substrate, forming a thin film or nanoparticles. The morphology depends on deposition parameters.

-

Venting and Removal: Once the desired thickness is achieved, the system is cooled, and the chamber is vented to atmospheric pressure to retrieve the coated substrate.

Quantitative Data: PVD of Silver Nanoparticles

| Parameter | Value/Range | Effect on this compound/Nanoparticle Morphology | Reference(s) |

| Deposition Method | Sputtering, E-beam Evaporation | Method influences energy of depositing atoms and resulting film structure. | |

| Substrate Type | Si, Glass, Polymer films | Surface energy and chemistry of the substrate affect nanoparticle nucleation and growth. | |

| Amount of Ag Deposited | Variable | Directly controls the size and density of the resulting nanoparticles. | |

| Substrate Temperature | Room Temp. to >300 °C | Affects adatom mobility and can influence crystallinity and grain size. | |

| Deposition Rate | ~5-40 nm/min | Can influence the nucleation density and final morphology. |

Workflow for Physical Vapor Deposition

Growth Mechanisms and Morphology Control

The final morphology of nanofins is determined by a complex interplay between nucleation and crystal growth. In bottom-up synthesis, metal ions or atoms first form stable nuclei. These nuclei then grow into larger structures. The anisotropic (direction-dependent) growth required to form high-aspect-ratio fins is often controlled by either the intrinsic crystal structure of the material or by external factors that modify the growth rates of different crystal faces.

Logical Relationship: Factors Influencing this compound Morphology

Several key parameters can be precisely tuned to control the final shape, size, and density of the synthesized nanofins. The diagram below illustrates the logical relationship between these control parameters and the resulting morphology.

References

characterization of nanofin surface properties

An In-depth Technical Guide to the Characterization of Nanofin Surface Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanofins, engineered surface features with nanoscale dimensions, are at the forefront of biomaterial innovation. Their unique topographies and tunable surface chemistries offer unprecedented control over the bio-interface, making them critical components in drug delivery, tissue engineering, and biosensing applications. The physical, chemical, and mechanical properties of a this compound surface dictate its interaction with the surrounding biological environment, influencing everything from protein adsorption to cellular signaling and fate.[1][2][3] As particle size decreases, these surface properties become the dominant factors controlling the material's overall behavior and function.[3][4]

This technical guide provides a comprehensive overview of the core principles and methodologies for characterizing this compound surface properties. It details key experimental protocols, presents quantitative data for comparison, and illustrates complex workflows and biological pathways to provide a foundational understanding for researchers and developers in the field.

Core Surface Properties and Characterization Techniques

The comprehensive characterization of a this compound surface requires a multi-faceted approach, examining its physical topography, chemical composition, and mechanical responses.

Physical and Topographical Properties

The physical landscape of a this compound surface, including its roughness, shape, and spatial arrangement, directly interacts with cell membranes and proteins. These topographical cues are known to regulate a wide spectrum of cell behaviors, including adhesion, migration, proliferation, and differentiation.

Key Techniques:

-

Atomic Force Microscopy (AFM): A high-resolution scanning probe technique that generates a 3D topographical map of a surface. It is one of the most popular methods for quantifying surface roughness at the nanoscale.

-

Scanning Electron Microscopy (SEM): Uses a focused beam of electrons to produce images of a sample's surface topography and composition.

-

Transmission Electron Microscopy (TEM): Transmits a beam of electrons through an ultra-thin specimen to provide detailed information about the internal structure and morphology of nanomaterials.

Experimental Protocol: Surface Roughness Measurement using AFM

-

Sample Preparation: The sample is securely mounted on a sample holder. The surface must be clean to avoid imaging artifacts.

-

Cantilever and Tip Selection: A sharp, inert tip attached to a flexible cantilever is chosen based on the expected surface features and material hardness.

-

Imaging Mode Selection:

-

Contact Mode: The tip is "dragged" across the surface. This mode is suitable for hard, robust materials.

-

Tapping Mode: The cantilever is oscillated at its resonance frequency, causing the tip to gently tap the surface. This is preferred for softer, more delicate samples to minimize surface damage.

-

-

Image Acquisition: The tip is scanned across a defined area of the this compound surface. A laser beam reflected off the back of the cantilever onto a photodetector measures the cantilever's deflection, which is translated into height data by a piezoelectric component.

-

Data Analysis: The topographical data is used to calculate key roughness parameters. The two most common are the arithmetical mean deviation (Sa) and the root mean square deviation (Sq). More advanced metrics like skewness (asymmetry) and kurtosis (sharpness of peaks) can also be determined.

Chemical and Compositional Properties

The surface chemistry, including elemental composition, functional groups, and surface energy, governs the this compound's hydrophobicity, charge, and ability to bind with biological molecules. These properties are critical for controlling protein adsorption, which in turn mediates subsequent cellular adhesion and signaling.

Key Techniques:

-

X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that provides elemental and chemical state analysis of the top ~10 nm of a material.

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Offers elemental and molecular information from the top 1-3 nm of a surface with very low detection limits.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies chemical bonds and functional groups in the near-surface region. Attenuated Total Reflectance (ATR-FTIR) is particularly useful as it does not require high vacuum conditions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A robust, non-destructive technique that provides comprehensive information on molecular structure, ligand conformation, and ligand-nanoparticle interactions.

Experimental Protocol: Surface Functional Group Analysis using XPS

-

Sample Preparation: The this compound sample is mounted on a compatible sample holder and placed into an ultra-high vacuum (UHV) chamber.

-

X-ray Irradiation: The sample surface is irradiated with a focused beam of X-rays.

-

Photoelectron Emission: The X-rays induce the emission of core-level electrons (photoelectrons) from the atoms on the surface.

-

Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

Spectral Analysis:

-

A survey scan is first performed to identify all elements present on the surface (except H and He).

-

High-resolution scans are then conducted for specific elements of interest. The binding energy of the photoelectrons is calculated, which is characteristic of the element and its chemical state (e.g., oxidation state, bonding environment). This allows for the identification of specific functional groups.

-

Nanomechanical Properties

The mechanical properties of the this compound surface, such as stiffness (elastic modulus) and adhesion, can also influence cell behavior. Cells are capable of sensing and responding to the rigidity of their substrate, a process known as mechanotransduction.

Key Technique:

-

Atomic Force Microscopy (AFM) - Force Spectroscopy/Nanoindentation: In addition to imaging, AFM can be used to "poke" the surface with the tip and measure the resulting force-distance curves. This data can be used to calculate local mechanical properties like elastic modulus and adhesion forces.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative reference for this compound surface properties and their effects.

Table 1: Surface Roughness and Material Properties

| Material/Condition | Technique | Average Roughness (Ra) | Gloss Value (GU) | Reference |

|---|---|---|---|---|

| Model PICN (Exp. 125) | AFM | 31.21 nm | 56.43 GU | |

| CAD/CAM Resin Composite (LU) | AFM | 7.75 nm | 91.81 GU |

| this compound (Generic) | - | 5 - 150 nm | - | |

Table 2: Surface Energy and Hydrophobicity

| Material/Blend | Technique | Water Contact Angle | Surface Free Energy (SFE) | Reference |

|---|---|---|---|---|

| PLA/PCL/SiO₂ (60/40/0) | Contact Angle Goniometry | - | 43.61 mJ/m² | |

| PLA/PCL/SiO₂ (60/40/1) | Contact Angle Goniometry | Increased (more hydrophobic) | 34.83 mJ/m² |

| PDMS Substrate Range | Contact Angle Goniometry | 1° - 161° | 21 - 100 mJ/m² | |

Table 3: Nanotopography Effects on Cell Behavior

| Substrate | Cell Type | Measured Effect | Quantitative Result | Reference |

|---|---|---|---|---|

| Flat Quartz | Hippocampal Neurons | Neurite Outgrowth (>35 µm) | 0.8% of cells | |

| Nanopillars | Hippocampal Neurons | Neurite Outgrowth (>35 µm) | 24.7% of cells | |

| 1 kPa Hydrogel | Hippocampal Neurons | Neurite Outgrowth (>35 µm) | 19.0% of cells |

| Dendrimer Surface | hTERT-HME1 Cells | Cell Morphology | Round shapes on surfaces >4.0 nm roughness | |

Visualizing Workflows and Biological Pathways

Diagrams are essential for understanding the logical flow of experiments and the complex interactions at the nano-bio interface.

General Experimental Workflow

The characterization of this compound surfaces follows a logical progression from sample preparation through multi-modal analysis to final data integration.

Selecting the Right Analytical Technique

Choosing the appropriate characterization method depends on the specific surface property of interest. This decision tree illustrates the selection process based on the primary research question.

Nanotopography-Induced Cell Signaling

Nanoscale surface topography can directly influence intracellular signaling by modulating the behavior of cell-surface receptors like integrins. This can lead to changes in focal adhesion formation, cytoskeletal tension, and ultimately, gene expression and cell differentiation. For example, some nanotopographies have been shown to enhance integrin endocytosis, leading to the disassembly of focal adhesions and a reduction in cell stiffness, mimicking the effects of a soft substrate.

Conclusion

The systematic is indispensable for the rational design of advanced biomaterials. A thorough understanding of the interplay between topography, chemistry, and mechanics allows researchers and drug development professionals to precisely engineer the nano-bio interface. By employing a suite of complementary analytical techniques as outlined in this guide, it is possible to establish robust structure-function relationships, accelerating the development of next-generation medical devices, therapeutic delivery systems, and tissue engineering scaffolds with enhanced efficacy and biocompatibility.

References

- 1. New perspectives on the roles of nanoscale surface topography in modulating intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface characterization of nanomaterials and nanoparticles: Important needs and challenging opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impact.ornl.gov [impact.ornl.gov]

A Technical Guide to Magnetophoretically Enabled Nanostructures for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of nanotechnology and magnetism has paved the way for innovative platforms in targeted drug delivery and therapy. Among these, magnetophoretically enabled nanostructures, dynamic assemblies of magnetic nanoparticles (MNPs), are emerging as a promising strategy to enhance therapeutic efficacy and minimize off-target effects. While initially explored for applications such as heat dissipation in microfluidics where they were termed "nanofins," the core principle of using magnetic fields to assemble nanoparticles into elongated, high-surface-area structures holds significant potential for biomedical applications.[1][2] These assemblies, often in the form of chains or fins, can be remotely guided to a specific target site within the body, where they can facilitate localized drug release, enhance cellular uptake, and even induce therapeutic effects like hyperthermia.[3][4]

This technical guide provides a comprehensive overview of the principles, fabrication, and biomedical applications of magnetophoretically enabled nanostructures. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for the next generation of targeted therapeutics. The guide details experimental protocols for the synthesis and functionalization of the constituent magnetic nanoparticles and presents quantitative data to inform the design and optimization of these advanced drug delivery systems.

Core Principles: Magnetophoresis and Nanoparticle Assembly

Magnetophoresis is the motion of magnetic particles under the influence of a non-uniform magnetic field.[5] When a magnetic field gradient is applied to a suspension of magnetic nanoparticles, the particles experience a magnetic force that directs them towards the region of higher field strength. This principle allows for the precise manipulation and localization of MNPs within a biological environment.

The formation of "nanofins" or nanoparticle chains is a consequence of the dipole-dipole interactions between magnetized nanoparticles. In the presence of an external magnetic field, each MNP behaves like a tiny magnet with a north and south pole. To minimize their magnetostatic energy, the nanoparticles align themselves head-to-tail, forming linear chains or more complex, fin-like structures. The morphology and dimensions of these assemblies can be controlled by factors such as the magnetic field strength, nanoparticle concentration, and the intrinsic magnetic properties of the nanoparticles themselves.

Fabrication of Magnetically Responsive Nanostructures

The foundation of magnetophoretically enabled nanostructures lies in the synthesis and functionalization of high-quality magnetic nanoparticles. Superparamagnetic iron oxide nanoparticles (SPIONs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are the most commonly used materials due to their excellent magnetic properties, biocompatibility, and established synthesis protocols.

Experimental Protocol: Synthesis and Functionalization of SPIONs for Targeted Drug Delivery

This protocol outlines the co-precipitation synthesis of Fe₃O₄ nanoparticles, followed by silica (B1680970) coating for stability and biocompatibility, PEGylation to enhance circulation time, and conjugation with folic acid for targeting cancer cells that overexpress the folate receptor.

1. Synthesis of Fe₃O₄ Magnetic Nanoparticles by Co-Precipitation

-

Materials: Ferric chloride hexahydrate (FeCl₃·6H₂O), Ferrous chloride tetrahydrate (FeCl₂·4H₂O), Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH), Deionized water (degassed).

-

Procedure:

-

Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in degassed, deionized water in a three-neck round-bottom flask.

-

Heat the solution to 80°C with vigorous mechanical stirring under a nitrogen atmosphere to prevent oxidation.

-

Rapidly add ammonium hydroxide or sodium hydroxide solution to the flask. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

-

Continue stirring for 1-2 hours while maintaining the temperature.

-

Cool the mixture to room temperature and collect the black precipitate using a strong permanent magnet.

-

Decant the supernatant and wash the nanoparticles multiple times with deionized water until the supernatant is neutral.

-

Finally, wash with ethanol (B145695) and dry the nanoparticles in a vacuum oven.

-

2. Silica Coating of Fe₃O₄ Nanoparticles (Stöber Method)

-

Materials: Synthesized Fe₃O₄ nanoparticles, Ethanol, Deionized water, Ammonium hydroxide, Tetraethyl orthosilicate (B98303) (TEOS).

-

Procedure:

-

Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol, deionized water, and ammonium hydroxide.

-

Sonicate the mixture to ensure a uniform dispersion.

-

Add TEOS dropwise to the solution while stirring.

-

Allow the reaction to proceed for several hours to form a silica shell around the Fe₃O₄ cores.

-

Collect the silica-coated nanoparticles (Fe₃O₄@SiO₂) using a magnet and wash them several times with ethanol and deionized water.

-

Dry the Fe₃O₄@SiO₂ nanoparticles in a vacuum oven.

-

3. PEGylation of Silica-Coated Nanoparticles

-

Materials: Fe₃O₄@SiO₂ nanoparticles, Amine-terminated polyethylene (B3416737) glycol (PEG-NH₂), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), MES buffer.

-

Procedure:

-

Activate the carboxyl groups on the surface of the silica (if not already present, the silica surface can be carboxyl-functionalized using appropriate silanes).

-

Disperse Fe₃O₄@SiO₂ in MES buffer and add EDC and NHS to activate the carboxyl groups.

-

Add the amine-terminated PEG to the nanoparticle suspension.

-

Allow the reaction to proceed for several hours at room temperature with gentle stirring.

-

Collect the PEGylated nanoparticles (Fe₃O₄@SiO₂-PEG) using a magnet and wash them to remove unreacted reagents.

-

Resuspend the nanoparticles in an appropriate buffer.

-

4. Folic Acid Conjugation for Active Targeting

-

Materials: Fe₃O₄@SiO₂-PEG-NH₂ nanoparticles, Folic acid, EDC, NHS, Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

Activate the carboxylic acid group of folic acid by dissolving it in DMSO and adding EDC and NHS.

-

Add the activated folic acid solution to a dispersion of the amine-functionalized PEGylated nanoparticles.

-

Allow the reaction to proceed overnight at room temperature in the dark.

-

Purify the folic acid-conjugated nanoparticles by magnetic separation and repeated washing to remove unreacted folic acid and coupling agents.

-

Applications in Drug Delivery and Cellular Manipulation

The ability to remotely control and concentrate therapeutic agents at a disease site is a major goal in drug delivery. Magnetophoretically enabled nanostructures offer a unique solution to this challenge.

-

Targeted Drug Delivery: Drug molecules can be loaded onto the surface or within the porous structure of the functionalized nanoparticles. Upon intravenous administration, an external magnetic field can be applied to the target area (e.g., a tumor) to capture and concentrate the drug-loaded nanostructures. This localized accumulation significantly increases the drug concentration at the target site while reducing systemic exposure and associated side effects. The elongated shape of the assembled "nanofins" can further enhance interaction with and penetration into the target tissue.

-

Enhanced Cellular Uptake: The application of a magnetic field has been shown to enhance the cellular uptake of magnetic nanoparticles. Studies have demonstrated that the internalization of MNPs by cancer cells can be accelerated and increased in the presence of a magnetic field. The primary mechanism for this uptake is energy-dependent endocytosis, including clathrin-mediated endocytosis. Once inside the cell, the nanoparticles are often trafficked to lysosomes.

-

Controlled Drug Release: Drug release from the nanoparticle carriers can be triggered by changes in the local microenvironment (e.g., lower pH in endosomes or tumor tissue) or by an external stimulus. For instance, pH-sensitive linkers can be used to attach drugs to the nanoparticles, leading to cleavage and drug release in the acidic environment of endosomes.

-

Cellular Manipulation: The forces exerted by magnetic fields on intracellular or cell-bound magnetic nanostructures can be harnessed to manipulate cell behavior. This includes guiding cell migration, patterning cells into specific architectures for tissue engineering, and applying mechanical stimuli to influence cellular functions.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on magnetophoretically enabled nanostructures and their components, providing a basis for comparison and design of future drug delivery systems.

| Parameter | Value | Context | Reference |

| Nanoparticle Core Size | 10 - 80 nm | Iron oxide nanoparticles synthesized by co-precipitation for chain formation studies. | |

| Magnetic Field Strength | 40 - 400 mT | Applied fixation field to induce chain formation of iron oxide nanoparticles. | |

| Magnetic Field Strength | 0.1 - 0.5 T | Static magnetic field applied to enhance thrombolysis using streptokinase-loaded Fe₃O₄@SiO₂ nanoparticles. | |

| Clot Dissolution Rate | 55% to 89% | Increase in clot dissolution rate with an increase in magnetic field intensity from 0.1 T to 0.3 T. | |

| Tumor Accumulation | 8-fold increase | Enhancement in nanoparticle accumulation in tumors with combined active and magnetic targeting compared to passive targeting. | |

| Median Survival Time | 22 days vs. 13 days | Increased median survival time in a tumor model with combined active and magnetic targeting compared to passive targeting. |

| Drug | Nanoparticle System | Drug Loading Efficiency | Release Conditions | Reference |

| Doxorubicin (DOX) | SPIONs with a pH-sensitive poly(beta-amino ester) copolymer | 679 µg DOX per mg iron | Fast release at pH 5.5 and 6.4; slow release at pH 7.4 |

| Cell Line | Nanoparticle System | Uptake Enhancement | Mechanism | Reference |

| A549 cancer cells | Magnetic mesoporous silica nanoparticles (M-MSNs) | Accelerated and enhanced internalization with an external magnetic field. | Energy-dependent, clathrin-mediated endocytosis. | |

| U87MG cells | Biomimetic magnetic nanoparticles (BMNPs) encapsulated in TAT-peptide functionalized PLGA | Up to 80% more iron internalized compared to non-encapsulated BMNPs. | Enhanced cell penetration with TAT peptide. | |

| C6-ADR glioma cells | Doxorubicin-loaded SPIONs | 300% increase in cellular internalization at 24h post-treatment compared to free DOX. | Nanoparticle-mediated delivery. |

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes in the application of magnetophoretically enabled nanostructures.

Caption: Workflow for the synthesis and functionalization of magnetic nanoparticles.

Caption: Mechanism of magnetophoretic drug targeting and cellular uptake.

Caption: Clathrin-mediated endocytosis pathway for MNP uptake.

Conclusion and Future Outlook

Magnetophoretically enabled nanostructures represent a versatile and powerful platform for targeted drug delivery. By combining the principles of magnetism and nanotechnology, it is possible to achieve a high degree of spatial and temporal control over the delivery of therapeutic agents. The ability to assemble nanoparticles into elongated structures at the target site offers potential advantages in terms of tissue interaction and penetration.

Future research in this area will likely focus on the development of more sophisticated magnetic nanoparticle systems with multi-modal functionalities, including imaging capabilities for real-time tracking and diagnostic feedback. Optimization of the magnetic field parameters and nanoparticle design will be crucial for translating this technology from the laboratory to clinical applications. Furthermore, a deeper understanding of the biological interactions of these nanostructures at the cellular and subcellular levels will be essential for ensuring their safety and efficacy. For drug development professionals, magnetophoretically enabled nanostructures offer a compelling avenue to explore for enhancing the therapeutic index of both new and existing drugs, particularly in the field of oncology.

References

- 1. Magnetophoresis for enhancing transdermal drug delivery: Mechanistic studies and patch design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnetic field enhanced cell uptake efficiency of magnetic silica mesoporous nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic applications of magnetic nanoparticles: recent advances - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00444E [pubs.rsc.org]

- 5. Magnetic nanoparticle-based approaches to locally target therapy and enhance tissue regeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Models of the nanoFin Effect: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of nanotechnology has introduced a plethora of novel materials with unique physicochemical properties. Among these, nanofluids—colloidal suspensions of nanoparticles in a base fluid—have garnered significant attention for their enhanced thermal and mass transfer characteristics. A key phenomenon influencing the behavior of these fluids is the "nanoFin Effect" (nFE), a concept that explains the anomalous enhancement of nanofluid density. This technical guide provides a comprehensive overview of the theoretical models underpinning the this compound Effect, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms. While the direct implications of the this compound Effect on intracellular signaling pathways are yet to be established in the scientific literature, this guide will also offer a general overview of nanoparticle-cell interactions to provide a broader context for drug development professionals.

Core Theoretical Models of the this compound Effect

The central premise of the this compound Effect is the formation of a surface-adsorbed layer of solvent molecules around each nanoparticle.[1] This "compressed layer" or "semi-crystalline phase" exhibits a higher density than the bulk fluid, leading to a "deviant" or "surplus" density in the nanofluid that cannot be predicted by simple mixture rules.[2][3]

An analytical model to account for this phenomenon considers the nanofluid as a three-component mixture: the base fluid, the nanoparticles, and the compressed interfacial layer. The overall density of the nanofluid (ρ_nf) can be expressed as a weighted average of the densities of these components based on their respective volume fractions.

A simplified representation of this three-component model can be expressed as:

ρ_nf = φ_p * ρ_p + φ_cl * ρ_cl + φ_bf * ρ_bf

Where:

-

ρ_nf, ρ_p, ρ_cl, and ρ_bf are the densities of the nanofluid, nanoparticle, compressed layer, and base fluid, respectively.

-

φ_p, φ_cl, and φ_bf are the volume fractions of the nanoparticle, compressed layer, and base fluid, respectively.

The volume of the compressed layer is dependent on the nanoparticle size and the thickness of the layer. This model, by accounting for the high-density interfacial layer, provides a theoretical framework for understanding and predicting the anomalous density enhancements observed in certain nanofluids.

Quantitative Data on the this compound Effect

Experimental investigations have provided quantitative data supporting the theoretical models of the this compound Effect. These studies often involve the synthesis of nanofluids and the precise measurement of their densities.

| Nanofluid Composition | Base Fluid | Nanoparticle | Nanoparticle Concentration | Observed Density Enhancement (vs. Base Fluid) | Deviation from Mixture Rule | Reference |

| Casein Nanoparticles in Paraffin (B1166041) Oil (Oleo-nanofluid) | Paraffin Oil | Casein | Not Specified | 13.79% | 6.45% | [4] |

| Oleo-nanofluid | Paraffin Oil | Not Specified | Not Specified | 10.9% | 3.0% | [3] |

| SiO2 in Water | Water | SiO2 | 1-6% vol. fraction | Higher than mixture model prediction | Gap increases with vol. frac. | |

| MgO in Glycerol | Glycerol | MgO | 1-6% vol. fraction | Higher than mixture model prediction | Gap increases with vol. frac. | |

| CuO in Glycerol | Glycerol | CuO | 1-6% vol. fraction | Higher than mixture model prediction | Gap increases with vol. frac. |

Experimental Protocols

The following is a generalized protocol for the synthesis of oleo-nanofluids to study the this compound Effect, based on available literature.

Objective: To synthesize a stable oleo-nanofluid and measure its density to observe the this compound Effect.

Materials:

-

Casein nanoparticles

-

Paraffin oil (base fluid)

-

Deionized water

-

Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

-

Ultrasonicator

-

Magnetic stirrer

-

Precision balance

-

Pycnometer or densitometer

Methodology:

-

Preparation of Aqueous Solution:

-

Disperse a known mass of casein nanoparticles in deionized water.

-

Add a specific concentration of surfactant (e.g., SDS) to the aqueous suspension.

-

Stir the mixture using a magnetic stirrer until a homogenous suspension is obtained.

-

-

Preparation of Oil Phase:

-

In a separate beaker, add a known volume of paraffin oil.

-

-

Emulsification:

-

Slowly add the aqueous nanoparticle suspension to the paraffin oil while continuously stirring at a high speed.

-

Continue stirring for a specified duration to form a stable water-in-oil emulsion.

-

-

Homogenization:

-

Subject the emulsion to ultrasonication for a defined period to ensure uniform dispersion of the nanoparticles and break down any agglomerates. The ultrasonication parameters (power, time, and temperature) should be carefully controlled.

-

-

Density Measurement:

-

Calibrate the pycnometer or densitometer with deionized water and the base fluid (paraffin oil) at a constant temperature.

-

Measure the density of the synthesized oleo-nanofluid at the same temperature.

-

Repeat the measurement multiple times to ensure accuracy and calculate the average density.

-

-

Data Analysis:

-

Calculate the theoretical density of the nanofluid using the simple mixture rule.

-

Compare the experimentally measured density with the theoretical density to determine the "deviant" density enhancement attributable to the this compound Effect.

-

Nanoparticle-Cell Interactions and Signaling Pathways: A General Overview

While the current body of scientific literature does not establish a direct link between the this compound Effect and intracellular signaling pathways, it is crucial for drug development professionals to understand the general mechanisms by which nanoparticles interact with cells. The physicochemical properties of nanoparticles, including size, shape, surface charge, and the formation of a protein corona, play a significant role in their cellular uptake and subsequent biological effects.

One of the primary mechanisms of nanoparticle entry into cells is endocytosis. This process can be broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized often depends on the nanoparticle's characteristics.

Once inside the cell, nanoparticles can trigger a variety of signaling cascades. For instance, some nanoparticles have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and activating downstream pathways such as the MAP kinase (MAPK) and NF-κB signaling pathways. These pathways are central to cellular processes like inflammation, proliferation, and apoptosis. The interaction of nanoparticles with cellular proteins can also lead to conformational changes in the proteins, potentially altering their function and triggering unintended signaling events.

It is important to reiterate that these are general principles of nanoparticle-cell interactions and are not directly attributed to the this compound Effect in the existing literature. Future research may explore whether the compressed layer characteristic of the this compound Effect influences protein corona formation and subsequent cellular responses.

Conclusion

The this compound Effect presents a significant advancement in our understanding of the fundamental properties of nanofluids. The theoretical models, centered around the concept of a high-density compressed layer at the nanoparticle-fluid interface, provide a robust framework for explaining the observed anomalous density enhancements. While the current research landscape primarily situates the this compound Effect within the realms of thermal management and materials science, the principles of nanoparticle-surface interactions are of universal importance. For researchers in drug development, understanding such fundamental phenomena is a crucial first step. Although a direct bridge between the this compound Effect and specific signaling pathways remains to be built, the general principles of nanoparticle-cell interaction underscore the importance of a deep understanding of the physicochemical properties of nanomaterials in predicting their biological fate and efficacy. Future interdisciplinary research will be invaluable in elucidating the potential biological implications of the this compound Effect.

References

physical and chemical properties of nanofin structures

An In-depth Technical Guide to the Physical and Chemical Properties of Nanofin Structures for Researchers and Drug Development Professionals.

Introduction

This compound structures are quasi-one-dimensional nanoscale fins or ridges fabricated on a substrate material. Their high surface-to-volume ratio and unique dimensional properties give rise to distinct physical and chemical characteristics compared to their bulk counterparts[1]. These properties make them highly promising for a range of applications, from electronics and photonics to advanced biomedical devices and drug delivery systems[2][3]. This guide provides a comprehensive overview of the core , details common experimental protocols for their fabrication and characterization, and explores their interaction with biological systems, with a focus on applications relevant to drug development.

Physical Properties of this compound Structures

The physical properties of nanofins are intrinsically linked to their dimensions, geometry, and constituent materials. These properties, including mechanical, optical, and electrical characteristics, are critical for the design and application of this compound-based devices.

Mechanical Properties

At the nanoscale, materials like silicon exhibit unique mechanical behaviors. The reduced dimensionality and high surface-area-to-volume ratio significantly influence properties such as elasticity and fracture toughness, which are vital for the reliability of nano-electromechanical systems (NEMS) and biomedical implants[4].

Silicon nanostructures, for instance, can demonstrate a Young's modulus that deviates from the bulk value, influenced by crystallographic orientation and surface effects[4]. While bulk silicon is brittle, its nanoscale counterparts can sustain higher stress before fracturing.

| Property | Material | Value | Orientation | Nanostructure Dimensions | Reference |

| Young's Modulus | Silicon | 100 - 200 GPa | <111>, <100> | Diameter < 100 nm | |

| Young's Modulus (Bulk) | Silicon | ~169 GPa | - | - | |

| Fracture Toughness (Bulk) | Silicon | ~0.8 MPa·m¹/² | - | - | |

| Hardness (Bulk) | Silicon | 7 Mohs | - | - |

Optical Properties

This compound structures are extensively used in nanophotonics to manipulate light at the subwavelength scale, forming components like metasurfaces, lenses, and waveplates. Their optical response is governed by factors such as size, shape, material composition, and the surrounding medium. By precisely tuning the geometry of nanofins, it is possible to control the phase, amplitude, and polarization of incident light.

Metallic nanofins, for example, can exhibit strong light absorption or scattering due to the excitation of surface plasmons, where free electrons resonate with the incident light frequency. Dielectric nanofins, such as those made from silicon or titanium dioxide, are used to create metasurfaces with high transmission efficiency.

| Property | Material | Wavelength | Dimensions (Width, Height, Length, Period) | Application | Reference |

| Achromatic Half-Waveplate | Au / SiO₂ | Visible | w=310 nm, h=800 nm, p=400 nm | Waveplate | |

| Tunable Beam Splitting | GaN | - | W=60 nm, L=170 nm, H=600 nm, P=200 nm | Metasurface | |

| Chiral Spectrometer | TiO₂ | Visible | W=80 nm, H=600 nm, L=210 nm, Λ=250 nm | Meta-lens |

Electrical Properties

The electrical properties of this compound arrays are crucial for their application in electronics and sensors. Similar to nanowires, the conductivity of nanofins can be significantly influenced by their dimensions, crystal orientation, and surface conditions, such as oxidation. For arrays of intersecting nanofins or nanowires, the overall resistivity depends on the length and density of the structures, which determines the number of conductive pathways. These properties are essential for developing flexible electronics and nanoscale sensor arrays.

| Property | Material System | Key Influencing Factors | Application Area | Reference |

| Conductivity | Silicon Nanowires | Diameter (<3 nm), crystal orientation, surface oxidation | Nano-electronics | |

| Resistivity | Fe-Ni Nanowire Array | Length of nanowires, intersection density | Flexible Electronics | |

| Capacitance | MIM Nanocapacitors | Geometry, material, applied bias | Nano-electronic devices |

Chemical Properties and Surface Functionalization

The chemical properties of nanofins are largely dictated by their surface chemistry. Surface functionalization is a critical process that modifies these properties to enhance biocompatibility, enable targeted drug delivery, and improve therapeutic efficacy.

By attaching specific molecules (ligands) to the this compound surface, it is possible to control interactions with biological systems. This can prevent unwanted immune responses, facilitate cellular uptake, and ensure that a therapeutic payload is delivered specifically to diseased cells.

Common Surface Functionalization Strategies:

-

Physical Methods : Techniques like plasma treatment can alter the surface energy and introduce reactive groups.

-

Chemical Grafting : Covalent attachment of molecules provides a stable and robust functional layer.

-

Polymer Coating : Coating nanofins with biocompatible polymers like polyethylene (B3416737) glycol (PEG) creates a "stealth" effect, increasing circulation time in the bloodstream by evading the immune system.

-

Biomolecule Conjugation : Attaching antibodies, peptides, or nucleic acids allows for highly specific targeting of cell surface receptors.

Experimental Methodologies

The fabrication and characterization of this compound structures require specialized techniques capable of operating at the nanoscale.

This compound Fabrication Protocols

This compound structures are typically created using "top-down" nanofabrication techniques, which involve patterning a bulk substrate and then removing material to form the desired structures. A common workflow involves lithography followed by etching.

A. Electron Beam Lithography (EBL) and Etching:

-

Substrate Preparation : A silicon wafer is cleaned to remove contaminants.

-

Resist Coating : A layer of electron-sensitive polymer (resist) is spin-coated onto the wafer.

-

Patterning : A focused beam of electrons is scanned across the resist, selectively exposing the desired this compound pattern. This changes the solubility of the resist in a developer solution.

-

Development : The wafer is immersed in a developer solution, which removes either the exposed or unexposed resist, leaving a patterned mask.

-

Etching : A process like Reactive Ion Etching (RIE) is used. Gases are introduced into a chamber and energized into a plasma, which chemically and physically etches the substrate material in the areas not protected by the resist mask, thereby transferring the pattern into the substrate to form the nanofins.

-

Resist Removal : The remaining resist is stripped away, leaving the final this compound structures on the substrate.

Characterization Protocols

A suite of characterization techniques is employed to analyze the physical and chemical properties of the fabricated nanofins.

A. Morphological and Structural Characterization:

-

Scanning Electron Microscopy (SEM) : Provides high-resolution, top-down, and cross-sectional images of the nanofins to verify their shape, size, and uniformity. The sample is coated with a thin conductive layer and scanned with a focused electron beam.

-

Transmission Electron Microscopy (TEM) : Offers even higher resolution than SEM, allowing for the analysis of the crystal structure and material composition at the atomic level. A broad beam of electrons is passed through an ultra-thin sample.

-

Atomic Force Microscopy (AFM) : Used to measure the three-dimensional topography of the this compound surface with sub-nanometer resolution. It can also be used in nanoindentation mode to probe mechanical properties like stiffness.

B. Chemical and Surface Characterization:

-

X-ray Photoelectron Spectroscopy (XPS) : An elemental analysis technique that provides information about the chemical composition and bonding states on the top ~10 nm of the this compound surface, making it ideal for verifying surface functionalization.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups present on the this compound surface by measuring the absorption of infrared radiation. It helps confirm the successful attachment of ligands during functionalization.

Interaction with Biological Systems and Drug Delivery

For drug development professionals, a key area of interest is how this compound structures interact with cells. Their small size allows them to interact with cells at a fundamental level, facilitating drug uptake and enabling targeted therapies.

Cellular Uptake Mechanisms

Functionalized nanofins can be designed to be taken up by specific cells through mechanisms like receptor-mediated endocytosis. In this process, ligands on the this compound surface bind to complementary receptors on the cell membrane. This binding event triggers a signaling cascade that leads to the cell membrane engulfing the this compound, forming a vesicle that carries it into the cell interior. Once inside, the drug can be released in a controlled manner to exert its therapeutic effect. This targeted approach enhances drug efficacy while minimizing side effects on healthy tissue.

Conclusion

This compound structures possess a unique and tunable set of physical and chemical properties that make them exceptionally versatile. Their mechanical robustness, tailored optical and electrical responses, and, most importantly, their capacity for precise surface functionalization position them as a powerful platform for innovation. For researchers in drug development, understanding and harnessing these properties opens new frontiers in creating highly targeted, efficient, and biocompatible therapeutic delivery systems. The continued advancement in nanofabrication and characterization will undoubtedly expand the role of nanofins in transforming medicine and other scientific fields.

References

Methodological & Application

Revolutionizing Electronics Cooling: A Guide to Nanofin Heat Sink Fabrication

The relentless pursuit of smaller, faster, and more powerful electronic devices has led to a critical challenge: thermal management. As components shrink and power densities soar, conventional cooling solutions are reaching their limits. Nanofin heat sinks, with their dramatically increased surface area-to-volume ratio, offer a promising frontier in dissipating heat and ensuring the longevity and performance of next-generation electronics. This document provides detailed application notes and experimental protocols for the fabrication of this compound heat sinks, targeting researchers, scientists, and professionals in drug development who may utilize high-performance computing in their work.

This guide delves into three primary fabrication techniques for creating high-aspect-ratio nanofins: Anisotropic Chemical Etching of silicon, Metal-Assisted Chemical Etching (MACE) of silicon, and Chemical Vapor Deposition (CVD) of carbon nanotubes (CNTs). Each method offers unique advantages and control over the final nanostructure geometry and material composition.

Performance of this compound Heat Sinks: A Comparative Overview